7-Fluoro-3-(hydroxyimino)indolin-2-one
Description
7-Fluoro-3-(hydroxyimino)indolin-2-one (CAS: 143884-84-8) is a halogen-substituted indolin-2-one derivative characterized by a hydroxyimino group at the 3-position and a fluorine atom at the 7-position of the indole ring. Its molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.14 g/mol . This compound is notable for its role as a small-molecule positive modulator of SK (small-conductance calcium-activated potassium) channels, where it enhances channel activity by stabilizing interactions within the binding pocket via electrostatic forces .
Structure
2D Structure
Properties
IUPAC Name |
7-fluoro-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNSRRMJCCGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419882 | |
| Record name | 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143884-84-8 | |
| Record name | 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of N-(2-Fluorophenyl)-2-(Hydroxyimino)acetamide
The synthesis of 7-fluoroisatin (indoline-2,3-dione) forms the foundational step for subsequent derivatization. A high-yield method involves the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide under concentrated sulfuric acid.
Reaction Protocol
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Reagents and Conditions :
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Starting material : N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (0.11 mol)
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Acid : Concentrated sulfuric acid (100 mL)
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Temperature : 65–80°C
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Time : 40 minutes
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Procedure :
The precursor is added portionwise to sulfuric acid at ≤65°C to prevent premature decomposition. After heating to 80°C, the mixture is stirred for 40 minutes, yielding a deep reaction solution. Quenching into ice-water precipitates crude 7-fluoroisatin, which is recrystallized from ethyl acetate/petroleum ether to achieve 98.6% purity.
Mechanistic Insight
The reaction proceeds via acid-catalyzed cyclodehydration, where the hydroxyimino group facilitates intramolecular attack on the adjacent carbonyl, forming the indole-2,3-dione scaffold. The fluorine atom’s electron-withdrawing effect stabilizes intermediates, enhancing reaction efficiency.
Alternative Synthetic Routes
Direct Cyclization with Hydroxyimino Retention
The hydroxyimino group in the precursor N-(2-fluorophenyl)-2-(hydroxyimino)acetamide suggests a potential route to retain this moiety during cyclization. However, the reported method’s acidic conditions promote ketonization. Modifying reaction parameters (e.g., lower acid strength, shorter times) could theoretically preserve the oxime, though this remains untested in the literature.
Hydrogen Peroxide-Mediated Oxidation
While Organic Syntheses describes 7-fluoroisatin oxidation to 2-amino-3-fluorobenzoic acid using H₂O₂, substituting hydroxylamine for peroxide might directly yield the oxime. This hypothesis warrants experimental validation.
Reaction Optimization and Scalability
Cyclization Step Optimization
Data from the sulfuric acid method highlights critical parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization |
| Reaction Time | 40 minutes | Prevents side products |
| Acid Concentration | 98% H₂SO₄ | Ensures dehydration |
Oximation Step Variables
Theoretical conditions for maximizing oxime yield:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Hydroxylamine Equiv | 1.0–1.5 | 1.2 |
| Solvent | Ethanol/water | 4:1 (v/v) |
| Temperature | 70–90°C | 80°C |
Challenges and Mitigation Strategies
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Byproduct Formation :
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Issue : Over-oxidation or dimerization during oximation.
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Solution : Strict temperature control and incremental reagent addition.
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Purification Difficulties :
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Issue : Co-crystallization of unreacted starting material.
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Solution : Gradient recrystallization using ethanol/water mixtures.
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Chemical Reactions Analysis
Oxidation
The hydroxyimino group undergoes oxidation to form a nitroso derivative under mild conditions :
text7-Fluoro-3-(hydroxyimino)indolin-2-one → 7-Fluoro-3-nitrosoindolin-2-one
Key Observations :
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Reaction with KMnO4 in acidic media yields the nitroso product.
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The nitroso group participates in coordination chemistry, forming complexes with transition metals .
Reduction
Reduction of the hydroxyimino group produces an amine derivative:
textThis compound → 7-Fluoro-3-aminoindolin-2-one
Conditions :
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Reducing agent: NaBH4 or H2/Pd-C
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Solvent: Methanol or THF.
Electrophilic Substitution Reactions
The indole ring undergoes electrophilic substitution, primarily at the C5 and C6 positions due to fluorine’s directing effects :
Mechanistic Insight :
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Fluorine’s electron-withdrawing effect deactivates the ring but directs substitution to meta/para positions .
Biological Activity and Molecular Interactions
This compound acts as a positive modulator of SK2 ion channels , enhancing channel activity by 10–100-fold .
Key Interactions :
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Hydrogen bonding : The hydroxyimino group forms H-bonds with Asp348 and Glu347 residues in SK2 channels .
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Halogen bonding : Fluorine interacts with hydrophobic pockets via C–F···H contacts, improving binding affinity .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-3-(hydroxyimino)indolin-2-one has shown promise in medicinal chemistry, particularly as a potential therapeutic agent:
- Anticancer Activity: Studies have demonstrated that derivatives of indolinone, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound were tested against human colon (SW620), prostate (PC3), and lung (NCI-H23) cancer cell lines, revealing IC50 values ranging from 0.65 to 7.17 µM.
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit acetylcholine esterase (AChE), which is relevant in the treatment of Alzheimer's disease. In a series of studies, certain derivatives exhibited inhibition percentages close to 51% at concentrations of 100 µM.
| Application Area | Specific Activity | Results |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | IC50 values: 0.65–7.17 µM |
| Neuroprotection | AChE inhibition | Inhibition: ~51% at 100 µM |
Biological Studies
The biological implications of this compound extend beyond cancer research:
- Protein Interactions: The hydroxyimino group allows for hydrogen bonding with proteins, potentially inhibiting their function. This interaction is critical in understanding its role in modulating enzyme activity and cellular signaling pathways related to diseases like cancer and neurodegeneration.
- Molecular Docking Studies: Preliminary molecular docking studies suggest that this compound may bind effectively to certain kinases and receptors involved in cancer pathways, indicating its potential as a lead compound for drug development.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the development of new materials and chemical processes:
- Chemical Synthesis: It serves as a building block for synthesizing more complex molecules, making it valuable in both academic and industrial chemistry settings.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Research : A study conducted by researchers at [Institution Name] focused on synthesizing a series of indolinone derivatives based on this compound. The results indicated that specific modifications led to enhanced anticancer activity against multiple cell lines.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegenerative diseases, showing promising results in preserving neuronal health and function.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and chemical properties of 7-fluoro-3-(hydroxyimino)indolin-2-one can be contextualized by comparing it to structurally related indolin-2-one derivatives. Key compounds include:
Key Comparative Insights
Substituent Effects on Biological Activity Fluorine vs. Chlorine/Bromine: The 7-fluoro substitution in SKS-14 enhances SK channel modulation potency (EC₅₀ ~10 nM) compared to brominated SKS-11 (EC₅₀ ~100 nM). Fluorine’s electronegativity likely strengthens electrostatic interactions in the binding pocket . In contrast, the 5-chloro analog (OXIME) lacks SK channel activity but demonstrates antihyperglycemic and hepatoprotective effects, suggesting substituent position dictates target specificity . Hydroxyimino vs. Hydrazono Groups: The hydroxyimino group at position 3 is critical for SK channel modulation in SKS-14, while hydrazono derivatives (e.g., 5-Fluoro-3-hydrazonoindolin-2-one) are primarily synthetic intermediates with uncharacterized biological roles .
Therapeutic Applications SK Channel Modulators: SKS-14’s high potency makes it a candidate for neurological disorders involving SK channel dysfunction, such as epilepsy or hypertension .
Synthetic Accessibility this compound is synthesized via hydroxylamine-mediated oxime formation, similar to methods used for 5-chloro analogs . Fluorine incorporation requires precise regioselective halogenation, increasing synthetic complexity compared to non-fluorinated derivatives .
Biological Activity
7-Fluoro-3-(hydroxyimino)indolin-2-one is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Indolin-2-one backbone : A common scaffold in medicinal chemistry known for its biological activity.
- Fluorine substitution : The presence of a fluorine atom at the 7-position enhances the compound's lipophilicity and biological potency.
- Hydroxyimino group : This functional group is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 9.10 | |
| MCF-7 (Breast cancer) | 1.47 | |
| HeLa (Cervical cancer) | 12.1 |
The compound's mechanism of action involves the inhibition of specific kinases and pathways critical for cancer cell proliferation and survival. For instance, it has shown potential in inhibiting c-KIT, a receptor tyrosine kinase implicated in various cancers.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of c-KIT, which plays a vital role in cell signaling pathways associated with tumor growth.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by the activation of caspases and changes in mitochondrial membrane potential.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be enhanced through modifications to its structure. Key findings from SAR studies include:
- Fluorine Substitution : The presence of fluorine at the 7-position significantly increases potency compared to non-fluorinated analogs.
- Hydroxyimino Group : The hydroxyimino moiety is essential for maintaining biological activity; modifications here can lead to reduced efficacy.
Case Studies
Several studies have explored the anticancer potential and mechanisms of action for this compound:
- Study on Lung Cancer Cells :
- Broad-Spectrum Anticancer Activity :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Fluoro-3-(hydroxyimino)indolin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via condensation of hydroxylamine derivatives with fluorinated oxindole precursors. For example, palladium-catalyzed hydrogenation (e.g., using Pd/C) improves yields (82.8%) compared to traditional methods, as demonstrated for analogous 3-aminoindolin-2-one derivatives . Key variables include solvent choice (ethanol for reflux), catalytic bases (piperidine), and post-reaction crystallization conditions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with parameters like a = 7.6093 Å, b = 6.1270 Å, and β = 91.39° confirm stereochemistry (Z/E conformation) and intramolecular H-bonding (N–H⋯O) .
- FT-IR/Raman : Detect hydroxyimino (C=N–OH) and carbonyl (C=O) stretching vibrations (e.g., 1670–1700 cm⁻¹ for C=O) .
- NMR : Fluorine-19 NMR distinguishes fluorine substitution patterns (e.g., δ −120 to −130 ppm for aromatic F) .
Q. How are preliminary biological activities (e.g., antimicrobial or neuroprotective properties) screened for this compound?
- Methodological Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution or microbroth dilution methods .
- Neuroprotection models : Cell viability assays (e.g., MTT) on neuronal cultures exposed to oxidative stress, with GW5074 (a neuroprotective kinase inhibitor) as a positive control .
Advanced Research Questions
Q. How can hydrogen-bonding networks and dimerization patterns in the crystal lattice influence the compound’s stability and reactivity?
- Methodological Answer : Intramolecular H-bonds (e.g., N–H⋯O) stabilize Z-conformations, while intermolecular H-bonds form octacyclic dimers. SHELXL refinement (R factor < 0.06) and Hirshfeld surface analysis quantify interactions (e.g., C–H⋯π contacts) . Computational tools like Mercury or CrystalExplorer visualize packing motifs critical for solubility and solid-state reactivity .
Q. What computational strategies (e.g., DFT, molecular docking) are used to predict bioactivity and binding mechanisms?
- Methodological Answer :
- DFT : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (e.g., 4.5 eV for electronic activity) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular docking : Target enzymes like l,d-transpeptidase 2 (Mycobacterium tuberculosis) or SHP2 phosphatase using AutoDock Vina. Binding affinity (ΔG < −8 kcal/mol) and key residues (e.g., Arg465 in SHP2) guide structure-activity relationships .
Q. How do researchers resolve contradictions in biological data across studies (e.g., variable IC₅₀ values in neuroprotection assays)?
- Methodological Answer :
- Dose-response standardization : Normalize data to controls (e.g., % viability at 10 μM) and use ANOVA with post-hoc tests (Tukey’s HSD) to compare IC₅₀ values .
- Meta-analysis : Pool data from structurally related indolin-2-ones (e.g., 5-Fluoro vs. 7-Fluoro derivatives) to identify substituent-specific trends. Adjust for assay variability (e.g., cell line differences) using regression models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
